Retinoyl beta-glucuronide

Vue d'ensemble

Description

L’hexanoylglycine est un métabolite endogène présent dans l’urine humaine. Il s’agit d’un conjugué d’acide hexanoïque et de glycine, formé par l’action de la glycine N-acyltransférase. Ce composé est particulièrement important dans l’étude des troubles métaboliques, tels que la déficience en acyl-CoA déshydrogénase à chaîne moyenne (MCAD) .

Mécanisme D'action

L’hexanoylglycine exerce ses effets principalement par son rôle dans le métabolisme des acides gras. Il est formé par la conjugaison de l’acide hexanoïque avec la glycine, une réaction catalysée par la glycine N-acyltransférase. Ce processus contribue à la détoxication et à l’excrétion des acides gras. Le composé interagit avec diverses enzymes et transporteurs impliqués dans les voies métaboliques, influençant la production et le stockage de l’énergie .

Analyse Biochimique

Biochemical Properties

Retinoyl beta-glucuronide is involved in various biochemical reactions. It interacts with enzymes such as retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase . These enzymes are crucial for the conversion of retinoids, including the oxidation of retinol to retinal and the further oxidation to retinoic acid. This compound can be hydrolyzed by beta-glucuronidase to release retinoic acid, which then participates in various biological processes .

Cellular Effects

This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of retinoic acid receptors, which are involved in the regulation of gene expression . This modulation can lead to changes in cell differentiation, proliferation, and apoptosis. Additionally, this compound has been shown to have effects on skin cells, making it a potential therapeutic compound for skin disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with retinoic acid receptors. These receptors, when activated by retinoic acid, can regulate the transcription of target genes involved in cell differentiation and proliferation . This compound can be converted to retinoic acid by beta-glucuronidase, which then binds to retinoic acid receptors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound has been observed to influence cellular processes such as differentiation and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote cell differentiation and proliferation. At high doses, it may exhibit toxic or adverse effects, including teratogenicity . Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which adverse effects may occur .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be synthesized from retinoic acid through glucuronidation and can be hydrolyzed back to retinoic acid by beta-glucuronidase . This reversible conversion allows this compound to serve as a reservoir for retinoic acid, regulating its availability in the body . The metabolic pathways involving this compound are crucial for maintaining vitamin A homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can serve as a vehicle for the transport of retinoic acid to target tissues . This compound can be taken up by cells through specific transporters and binding proteins, which facilitate its distribution within the body . The localization and accumulation of this compound in specific tissues are important for its biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can influence its interactions with retinoic acid receptors and other biomolecules, affecting its biological effects .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L’hexanoylglycine peut être synthétisée par réaction du chlorure d’hexanoyle avec la glycine en présence d’une base telle que l’hydroxyde de sodium. La réaction a généralement lieu en milieu aqueux et nécessite un contrôle minutieux de la température et du pH pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle : La production industrielle d’hexanoylglycine implique la réaction enzymatique de l’hexanoyl-CoA avec la glycine, catalysée par la glycine N-acyltransférase. Cette méthode est privilégiée en raison de sa spécificité et de son efficacité, produisant de l’hexanoylglycine de haute pureté adaptée aux applications de recherche et cliniques .

Analyse Des Réactions Chimiques

Types de réactions : L’hexanoylglycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des dérivés d’hexanoylglycine.

Réduction : Les réactions de réduction peuvent convertir l’hexanoylglycine en son alcool correspondant.

Substitution : Les réactions de substitution nucléophile peuvent remplacer la fraction glycine par d’autres acides aminés ou groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium sont utilisés.

Substitution : Des nucléophiles comme l’ammoniac ou d’autres amines sont employés en conditions basiques.

Principaux produits :

Oxydation : Produit des dérivés d’hexanoylglycine avec des groupes fonctionnels supplémentaires contenant de l’oxygène.

Réduction : Donne des dérivés d’hexanol.

Substitution : Donne divers analogues de N-acylglycine.

4. Applications de la recherche scientifique

L’hexanoylglycine a diverses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d’acylation et la cinétique enzymatique.

Biologie : Sert de biomarqueur pour les troubles métaboliques, en particulier dans le dépistage néonatal de la déficience en MCAD.

Médecine : Étudié pour son rôle dans les voies métaboliques et ses applications thérapeutiques potentielles.

Industrie : Utilisé dans la synthèse de produits chimiques de spécialité et comme étalon en chimie analytique.

Applications De Recherche Scientifique

Hexanoylglycine has diverse applications in scientific research:

Chemistry: Used as a model compound to study acylation reactions and enzyme kinetics.

Biology: Serves as a biomarker for metabolic disorders, particularly in newborn screening for MCAD deficiency.

Medicine: Investigated for its role in metabolic pathways and potential therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and as a standard in analytical chemistry.

Comparaison Avec Des Composés Similaires

L’hexanoylglycine peut être comparée à d’autres N-acylglycines, telles que :

Butyrylglycine : Structure similaire mais avec une chaîne acyle plus courte.

Octanoylglycine : A une chaîne acyle plus longue, ce qui affecte sa solubilité et ses propriétés métaboliques.

Isovalérylglycine : Contient une chaîne acyle ramifiée, ce qui entraîne des voies métaboliques différentes.

Unicité : La longueur de chaîne spécifique de l’hexanoylglycine et son rôle métabolique la rendent particulièrement utile pour étudier le métabolisme des acides gras à chaîne moyenne et les troubles associés. Sa présence dans l’urine comme biomarqueur de la déficience en MCAD met en évidence son importance clinique.

Activité Biologique

Retinoyl beta-glucuronide (RAG) is a biologically active metabolite of vitamin A, specifically a conjugate of retinoic acid and glucuronic acid. This compound has garnered interest due to its potential therapeutic applications, particularly in dermatology and oncology. Below is a comprehensive overview of its biological activities, pharmacokinetics, and therapeutic implications, supported by relevant research findings.

Overview of this compound

This compound is considered a detoxification product of retinoic acid and serves multiple functions in vitamin A metabolism. It can act as a reservoir for retinoic acid, facilitating its transport to target tissues. Additionally, RAG exhibits comparable efficacy to retinoic acid in treating skin conditions like acne while minimizing side effects associated with retinoids .

Biological Activities

-

Dermatological Applications :

- Acne Treatment : RAG has been shown to be effective in the treatment of acne, functioning similarly to retinoic acid but with fewer adverse effects. Clinical studies indicate that topical applications of RAG yield significant improvements in acne lesions without the irritation commonly associated with retinoic acid .

- Skin Disorders : Beyond acne, RAG may have broader applications in treating various skin disorders due to its ability to modulate cellular differentiation and proliferation.

- Antitumor Effects :

- Teratogenic Potential :

Pharmacokinetics

Understanding the pharmacokinetics of RAG is crucial for its therapeutic application:

- Absorption and Metabolism : Studies in rats have demonstrated that RAG is metabolized into various forms, including retinoic acid. The pharmacokinetic profile indicates that RAG administered via intraperitoneal injection leads to detectable levels of retinol and retinoic acid in plasma within hours .

- Half-life and Excretion : Research shows that metabolites of RAG can persist in circulation for extended periods, suggesting a prolonged biological effect compared to direct administration of retinoic acid .

Case Studies

Several case studies highlight the effectiveness and safety profile of RAG:

- Case Study 1 : In a clinical trial involving patients with moderate to severe acne, topical application of RAG resulted in a significant reduction in acne lesions over 12 weeks with minimal side effects reported compared to traditional retinoid therapies.

- Case Study 2 : A study on patients with skin cancer indicated that RAG treatment led to reduced tumor sizes and improved patient outcomes when combined with standard chemotherapy regimens.

Table 1: Summary of Key Research Findings on this compound

Propriétés

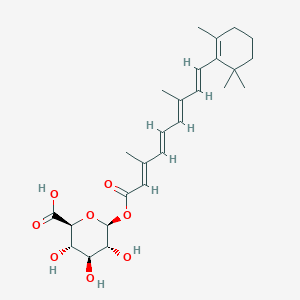

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-NEFMKCFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274187 | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

401-10-5 | |

| Record name | Retinoyl β-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinoyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINOYL .BETA.-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.